Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate

Aqueous solubility counter-cation effect redox flow battery

Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate (CAS 93804-31-0; molecular formula C₁₄H₆KNO₇S; MW 371.36 g/mol) is a nitro-substituted anthraquinone sulfonate salt classified under EINECS 298-406-8. It features a 5-nitro group on the anthraquinone core and a sulfonate moiety at the 1-position, neutralised by a potassium counter-cation.

Molecular Formula C14H6KNO7S
Molecular Weight 371.36 g/mol
CAS No. 93804-31-0
Cat. No. B12672037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate
CAS93804-31-0
Molecular FormulaC14H6KNO7S
Molecular Weight371.36 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[K+]
InChIInChI=1S/C14H7NO7S.K/c16-13-8-4-2-6-10(23(20,21)22)12(8)14(17)7-3-1-5-9(11(7)13)15(18)19;/h1-6H,(H,20,21,22);/q;+1/p-1
InChIKeyZAFSYIDAMNIOID-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 9,10-Dihydro-9,10-Dioxo-5-Nitroanthracene-1-Sulphonate (CAS 93804-31-0) – Identity, Specifications & Key Comparator Overview


Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate (CAS 93804-31-0; molecular formula C₁₄H₆KNO₇S; MW 371.36 g/mol) [1] is a nitro-substituted anthraquinone sulfonate salt classified under EINECS 298-406-8. It features a 5-nitro group on the anthraquinone core and a sulfonate moiety at the 1-position, neutralised by a potassium counter-cation . The primary positional isomer is the 8-nitro derivative (potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate, CAS 93804-32-1) [2], while the closest salt variant is the sodium analogue (sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate, CAS 60274-89-7 / 82-50-8) . Commercially available synthetic non-nitrated comparator salts include potassium anthraquinone-1-sulfonate. This guide supplies the quantitative comparator evidence required to determine where the potassium 5-nitro salt provides verifiable procurement or selection advantages.

Why Generic Substitution of Potassium 9,10-Dihydro-9,10-Dioxo-5-Nitroanthracene-1-Sulphonate (CAS 93804-31-0) is Risky


Simple substitution of the potassium 5-nitro salt with the sodium analogue or the 8-nitro positional isomer is not scientifically neutral. The counter-cation identity (K⁺ vs. Na⁺) directly modulates aqueous solubility via lattice energy and ion solvation effects—anthraquinone sulfonate solubilities can shift by orders of magnitude with cation choice [1]. The nitro-group position (5- vs. 8-) alters the electronic structure of the anthraquinone core, changing redox potential and potentially the regiochemical outcome in downstream synthetic transformations [2]. The potassium salt provides a distinct molecular weight (371.36 g/mol vs. 355.25 g/mol for the sodium salt), which changes stoichiometric loading in every formulation or reaction where molar equivalence is critical . Using the non-nitrated analogue (potassium anthraquinone-1-sulfonate) eliminates the electron-withdrawing nitro group entirely, switching off its contribution to redox tuning and photophysical properties [3]. The quantitative evidence below details each of these dimensions.

Quantitative Evidence Guide: Differentiating Potassium 9,10-Dihydro-9,10-Dioxo-5-Nitroanthracene-1-Sulphonate (CAS 93804-31-0) from Closest Analogs


Counter-Cation Modulated Solubility: K⁺ vs. Na⁺ in Aqueous Anthraquinone Sulfonate Systems

For anthraquinone sulfonate salts, the solubility of the same quinone anion can change by up to three orders of magnitude depending on the counter-cation [1]. The Mao et al. (2020) study, synthesising fifteen salts, established that solubility follows the trend Mg²⁺ > Na⁺ > K⁺ > Ca²⁺ > Ba²⁺ for anthraquinone sulfonates, i.e., the potassium salt is systematically less soluble than the sodium analogue. In a closely related system, the potassium salt of 3,4-dihydroxy-9,10-anthraquinone-2-sulfonic acid (ARSK) achieved a maximum power density of 117 mW cm⁻² and an energy density of 20 Wh L⁻¹ specifically because of its balanced solubility and ionic conductivity, outperforming the sodium variant (ARSNa) in those power metrics [2]. This principle extrapolates to the 5-nitro series: the potassium salt offers a solubility profile distinct from the sodium salt, enabling tuneable electrolyte concentration and ionic conductivity in aqueous redox applications.

Aqueous solubility counter-cation effect redox flow battery

Molecular Weight Difference: Stoichiometric Impact of K⁺ vs. Na⁺ Salt in Formulation or Synthesis

The potassium salt (MW 371.36 g/mol, exact mass 370.95 Da) [1] is 16.11 g/mol heavier than the sodium salt (MW 355.25 g/mol, exact mass 354.98 Da) . In any application where precise molar equivalence is critical—dye synthesis, pharmaceutical intermediate steps, or analytical standard preparation—this ~4.5% mass difference directly alters the required gravimetric loading.

molecular weight stoichiometry formulation

Nitro-Group Positional Isomerism: 5-Nitro vs. 8-Nitro Substitution in the Anthraquinone Scaffold

The nitro group at the 5-position (peri to the 1-sulfonate) generates a different electronic push-pull pattern than the 8-nitro isomer (CAS 93804-32-1) [1]. Although head-to-head redox data for these two specific isomers have not been published in a single study, the well-established principle that the position of electron-withdrawing groups on the anthraquinone core directly tunes the reduction potential applies [2]. In synthetic dye chemistry, 5-nitro-substituted intermediates yield different chromophoric shifts and coupling regioselectivity compared to 8-nitro isomers; for instance, 1-amino-5-nitroanthraquinone derivatives show distinct λmax and fastness properties relative to 8-substituted congeners [3].

positional isomer electronic effect regioselectivity

Photocatalytic Activation Modes Facilitated by the Electron-Withdrawing Nitro Group

Anthraquinone sulfonates, as a class, act as water-soluble photocatalysts engaging substrates via hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and reactive oxygen species (ROS) generation [1]. The presence of the electron-withdrawing nitro group at the 5-position is expected to lower the LUMO energy and increase the excited-state oxidation potential relative to non-nitrated analogues such as sodium anthraquinone-2-sulfonate (AQS). In photobiocatalytic H₂O₂ generation, a water-soluble anthraquinone sulfonate achieved turnover numbers up to 318,000 for the biocatalyst [2]. While that study used a non-nitrated sulfonate, the nitro-substituted derivative is projected to offer higher oxidative power and altered wavelength absorption, making it a candidate for more demanding photocatalytic oxidations where AQS is insufficient.

photocatalysis electron transfer water-soluble photocatalyst

Potassium Counter-Ion Advantages in Aqueous Formulations: Reduced Hygroscopicity and Dow Chemistry Compatibility

Potassium salts of sulfonated aromatics generally exhibit lower hygroscopicity than their sodium counterparts, a property exploited in dye and pigment formulations to improve long-term storage stability and reduce caking. In the anthraquinone sulfonate class, the sodium salt of anthraquinone-1-sulfonate has a reported water solubility of 1000 mg/100 mL at 18 °C [1]; the corresponding potassium salt is typically less soluble and less hygroscopic, advantageous in solid-formulation applications. For the 5-nitro derivative, selecting the potassium salt avoids sodium ion introduction, which can be incompatible with certain downstream chemistries (e.g., lithium battery electrolytes where Na⁺ is a contaminant) [2].

potassium salt hygroscopicity formulation stability

Regulatory and Traceability Distinction: Unique CAS and EINECS Registry as Procurement Gatekeepers

Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate holds a unique CAS number (93804-31-0) and EINECS identifier (298-406-8) [1], distinguishing it from the sodium salt (CAS 82-50-8 / 60274-89-7, EINECS 201-428-2) [2] and the 8-nitro isomer (CAS 93804-32-1) [3]. In regulated environments (REACH, TSCA inventory), these distinct identifiers are non-interchangeable; procurement of the correct CAS is a legal compliance requirement, not a preference. The potassium salt's lower position on solubility charts also implies different environmental partitioning behaviour, which may translate into distinct ecotoxicological profiles relevant for safety data sheet (SDS) authoring [4].

CAS registry EINECS traceability

Best-Fit Research & Industrial Application Scenarios for Potassium 9,10-Dihydro-9,10-Dioxo-5-Nitroanthracene-1-Sulphonate (CAS 93804-31-0)


Aqueous Organic Redox Flow Battery (AORFB) Electrolyte Development: Tuning Solubility and Ionic Conductivity with the Potassium Salt

Research groups developing aqueous organic redox flow batteries can leverage the systematically lower solubility of the potassium salt relative to the sodium analogue to control electrolyte viscosity and prevent membrane crossover. As demonstrated in the anthraquinone sulfonate salt solubility study by Mao et al. (2020), solubility can vary by up to 1000× with counter-cation choice [1]. The closely related ARS potassium salt achieved a maximum power density of 117 mW cm⁻² and energy density of 20 Wh L⁻¹ in an alkaline RFB [2], establishing the performance viability of potassium-based anthraquinone sulfonate electrolytes. The 5-nitro group adds an additional electron-withdrawing handle for fine-tuning the reduction potential beyond what is achievable with non-nitrated AQS.

Water-Soluble Photoredox Catalysis Requiring High Oxidative Power

The 5-nitro substitution is expected to increase the photooxidant strength of the anthraquinone sulfonate scaffold compared to non-nitrated AQS. In photobiocatalytic systems, water-soluble anthraquinone sulfonates have driven enzymatic halogenation and hydroxylation with biocatalyst turnover numbers up to 318,000 via in situ H₂O₂ generation [1]. The potassium 5-nitro derivative offers a structurally defined, water-soluble photocatalyst candidate for substrates that are unreactive with the non-nitrated AQS baseline. Its potassium counter-ion avoids sodium introduction that may interfere with enzyme activity assays or crystallisation steps.

Anthraquinone Dye Intermediate Synthesis Requiring Defined Regiochemistry

The 5-nitro-1-sulfonate substitution pattern yields distinct chromophoric properties compared to the 8-nitro isomer (CAS 93804-32-1) [1]. Dye manufacturers requiring consistent shade and fastness properties must source the correct positional isomer. The potassium salt form offers formulation advantages in solid dye preparations where lower hygroscopicity (inferred from the general behaviour of potassium vs. sodium sulfonate salts [2]) reduces caking during storage. The unique CAS 93804-31-0 ensures supply chain traceability for ISO 9001-compliant dye intermediate procurement [3].

Analytical Reference Standard and Method Development for Nitro-Anthraquinone Sulfonate Analysis

The well-defined molecular identity (MW 371.36 g/mol, exact mass 370.95 Da) [1] and unique CAS registry of the potassium salt make it suitable as an analytical reference standard for HPLC, LC-MS, or UV-vis quantification of nitro-anthraquinone sulfonates in environmental samples or dye wastewater. Its distinct retention time compared to the sodium salt and the 8-nitro isomer [2] enables unambiguous peak assignment in multi-analyte methods, supporting regulatory compliance testing under frameworks that require substance-specific monitoring.

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